molecular formula C24H37NaO6 B590146 Epi Lovastatin Hydroxy Acid Sodium Salt CAS No. 101400-30-0

Epi Lovastatin Hydroxy Acid Sodium Salt

Cat. No.: B590146
CAS No.: 101400-30-0
M. Wt: 444.544
InChI Key: LXZBFUBRYYVRQJ-UWDHSZNSSA-M
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Mechanism of Action

Target of Action

Epi Lovastatin Hydroxy Acid Sodium Salt, also known as Mevinolinic acid sodium, is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway, which is involved in the endogenous production of cholesterol in the liver .

Mode of Action

The compound is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid . It acts as a strong inhibitor of HMG-CoA reductase, a hepatic microsomal enzyme that catalyzes the conversion of HMG-CoA to mevalonate . This is an early and rate-limiting step in cholesterol biosynthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in the lowering of LDL cholesterol levels, which is beneficial for the prevention of cardiovascular disease .

Pharmacokinetics

The major active metabolites present in human plasma are the β-hydroxy acid of lovastatin and its derivatives . The uptake of lovastatin by the liver is enhanced by the activity of OATP1B1 .

Result of Action

The primary result of the action of this compound is the reduction of LDL cholesterol levels . This leads to a decreased risk of cardiovascular disease and associated conditions, including myocardial infarction and stroke . The use of statins, such as this compound, has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Biochemical Analysis

Biochemical Properties

Epi Lovastatin Hydroxy Acid Sodium Salt interacts with various enzymes and proteins in the body. It is a potent competitive inhibitor of HMG-CoA reductase , a key enzyme in the mevalonate pathway that is responsible for the biosynthesis of cholesterol . The inhibition of this enzyme leads to a decrease in cholesterol synthesis, thereby reducing the levels of low-density lipoprotein (LDL) cholesterol in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting HMG-CoA reductase, it reduces the production of mevalonate, a precursor for several important biomolecules. This can lead to changes in the expression of certain genes and the functioning of various cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This prevents the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . The inhibition of this pathway reduces the production of cholesterol and other downstream products, leading to a decrease in LDL cholesterol levels .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific data on this compound is limited, studies on Lovastatin have shown that it can induce changes in mitochondrial function, leading to increased production of reactive oxygen species over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High dosages can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, it affects the production of mevalonate and downstream metabolites, impacting metabolic flux and metabolite levels .

Transport and Distribution

Lovastatin, from which this compound is derived, is known to cross the blood-brain barrier and placenta . It is also highly bound to plasma proteins due to its lipophilicity .

Subcellular Localization

Given its role as an inhibitor of HMG-CoA reductase, it is likely to be found in the cytoplasm where this enzyme is located

Preparation Methods

Synthetic Routes and Reaction Conditions

Epi Lovastatin Hydroxy Acid Sodium Salt can be synthesized through a series of organic reactions. The synthesis typically involves the hydrolysis of lovastatin to produce the hydroxy acid form, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and chlorobenzene, with reflux under nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using fungi such as Aspergillus terreus. The fermentation product is then subjected to chemical modifications to obtain the desired hydroxy acid sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Epi Lovastatin Hydroxy Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of the hydroxy acid form, which can have different pharmacological properties .

Properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2R)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZBFUBRYYVRQJ-UWDHSZNSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747696
Record name Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-{[(2R)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101400-30-0
Record name Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-{[(2R)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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